Piperidine, 1-(3,3-diethyl-1,5,5-trimethylcyclohexyl)-

Description

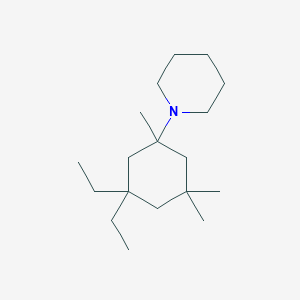

The compound Piperidine, 1-(3,3-diethyl-1,5,5-trimethylcyclohexyl)- is a cyclohexyl-piperidine derivative characterized by a piperidine ring substituted with a complex cyclohexyl group. The cyclohexyl moiety features 3,3-diethyl and 1,5,5-trimethyl substituents, which impart significant steric bulk and hydrophobicity.

Properties

CAS No. |

685088-15-7 |

|---|---|

Molecular Formula |

C18H35N |

Molecular Weight |

265.5 g/mol |

IUPAC Name |

1-(3,3-diethyl-1,5,5-trimethylcyclohexyl)piperidine |

InChI |

InChI=1S/C18H35N/c1-6-18(7-2)14-16(3,4)13-17(5,15-18)19-11-9-8-10-12-19/h6-15H2,1-5H3 |

InChI Key |

BJOGJNUXKSJDOZ-UHFFFAOYSA-N |

Canonical SMILES |

CCC1(CC(CC(C1)(C)N2CCCCC2)(C)C)CC |

Origin of Product |

United States |

Preparation Methods

Key Reagents and Conditions

Mechanism :

- Deprotonation : Piperidine is deprotonated by a strong base (e.g., NaH) to form a piperidide ion.

- Nucleophilic Attack : The piperidide ion attacks the electrophilic carbon in the cyclohexyl halide.

- Product Formation : Substitution yields the target compound, with the cyclohexyl group attached to the piperidine nitrogen.

Alternative Approaches and Variations

Quaternization Methods

For tertiary amine synthesis, quaternization with ethyl iodide has been reported in analogous systems. For example:

- Reaction : N-Cyclohexylmethylpiperidine + ethyl iodide → N-Cyclohexylmethyl-N-ethylpiperidinium iodide.

- Conditions : Methanol, reflux (36–48 hours), followed by ion exchange with resins (e.g., Amberlite IRN-78) to isolate the free base.

| Parameter | Value/Description | Source |

|---|---|---|

| Yield | ~93% (post-purification) | |

| Purification | Recrystallization (acetone/diethyl ether) |

Industrial-Scale Optimization

Industrial production often employs continuous flow reactors to enhance efficiency and reproducibility. Key optimizations include:

- Automated Systems : Precision control of temperature and reactant flow.

- Solvent Recovery : Recycling of solvents like DCM or toluene via distillation.

- Catalyst Reuse : Reusable catalysts (e.g., Pd/C) in hydrogenation steps.

Purification and Characterization

Crystallization and Extraction

Analytical Techniques

| Technique | Application | Source |

|---|---|---|

| NMR | Confirm substituent positions (¹H, ¹³C) | |

| GC-MS | Purity assessment and structural confirmation | |

| XRD | Crystalline phase identification |

Critical Challenges and Solutions

Comparative Analysis of Methods

| Method | Advantages | Limitations |

|---|---|---|

| Alkylation | High yield, straightforward | Requires anhydrous conditions |

| Quaternization | Enables tertiary amine synthesis | Multi-step purification required |

| Hydrogenation | Scalable for bulk production | Limited to pyridine derivatives |

Chemical Reactions Analysis

Types of Reactions

Piperidine, 1-(3,3-diethyl-1,5,5-trimethylcyclohexyl)- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding N-oxides.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.

Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom, where the piperidine ring can be substituted with different functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Hydrogen gas with palladium on carbon as a catalyst.

Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.

Major Products Formed

Oxidation: N-oxides of piperidine derivatives.

Reduction: Reduced piperidine derivatives.

Substitution: Substituted piperidine compounds with various functional groups.

Scientific Research Applications

Antiviral Activity

Recent studies have highlighted the potential of piperidine derivatives in antiviral therapies. For instance, N-benzyl 4,4-disubstituted piperidines have shown promise as a unique scaffold for inhibiting influenza virus fusion . The structure-activity relationship (SAR) studies indicate that modifications on the piperidine ring can significantly impact antiviral efficacy.

Neurological Disorders

Piperidine derivatives are being investigated for their roles in treating neurological conditions. Specifically, compounds like neramexane (a derivative of piperidine) have been formulated for the treatment of Alzheimer's disease and neuropathic pain . These formulations often utilize gel compositions for topical application to enhance bioavailability and reduce side effects associated with systemic administration.

Anti-cancer Properties

Research indicates that certain piperidine derivatives exhibit anti-cancer properties. They are being explored as potential agents in chemotherapy regimens due to their ability to target cancer cell pathways effectively . The pharmacological actions include anti-inflammatory and cytotoxic effects that may contribute to their efficacy against various cancer types.

Pesticides and Insecticides

Piperidine derivatives are utilized in agricultural chemistry as active ingredients in pesticides and insecticides. Their biological activity against pests makes them valuable for developing environmentally friendly pest control solutions .

Synthesis of Fine Chemicals

The unique structural characteristics of piperidine allow it to serve as an essential building block in organic synthesis. It is frequently employed in the production of various fine chemicals, including dyes and pharmaceuticals .

Case Studies

Mechanism of Action

The mechanism of action of piperidine, 1-(3,3-diethyl-1,5,5-trimethylcyclohexyl)- involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For example, it may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Analogs

The following compounds share structural motifs with the target molecule, enabling comparative analysis:

Piperidine, 1-(3,3,5,5-tetramethyl-1-propylcyclohexyl)- (CAS 685088-27-1)

- Molecular Formula : C₁₈H₃₅N

- Molecular Weight : 265.48 g/mol

- Substituents : 3,3,5,5-Tetramethyl and 1-propyl groups on the cyclohexyl ring.

- Properties : High hydrophobicity (XlogP = 5.7), low polar surface area (PSA = 3.24 Ų) .

BTCP (1-(1-Benzo[b]thiophen-2-yl-cyclohexyl)-piperidine)

- Molecular Formula : C₁₅H₁₉NS

- Molecular Weight : 245.38 g/mol

- Substituents : Aromatic benzo[b]thiophen-2-yl group on the cyclohexyl ring.

- Relevance : Acts as a dopamine reuptake inhibitor and NMDA receptor antagonist. The aromatic group facilitates π-π interactions in receptor binding .

Phencyclidine (PCP, 1-(1-Phenylcyclohexyl)piperidine)

Comparative Analysis

Table 1: Physicochemical and Structural Properties

| Compound | Molecular Formula | Molecular Weight | XlogP | PSA (Ų) | Key Substituents |

|---|---|---|---|---|---|

| Target Compound* | C₁₉H₃₇N (est.) | ~279.50 (est.) | ~6.2 | ~3.2 | 3,3-diethyl, 1,5,5-trimethylcyclohexyl |

| 1-(3,3,5,5-Tetramethyl-1-propylcyclohexyl)-piperidine | C₁₈H₃₅N | 265.48 | 5.7 | 3.24 | 3,3,5,5-Tetramethyl, 1-propyl |

| BTCP | C₁₅H₁₉NS | 245.38 | 4.5 | 12.0 | Benzo[b]thiophen-2-yl |

| PCP | C₁₇H₂₅N | 243.39 | 4.5 | 3.2 | Phenyl |

*Estimated properties based on structural analogs.

Key Findings :

Hydrophobicity :

- The target compound’s 3,3-diethyl and 1,5,5-trimethyl groups increase its hydrophobicity (estimated XlogP ~6.2) compared to PCP (XlogP 4.5) and BTCP (XlogP 4.5). This may enhance blood-brain barrier penetration but reduce solubility .

- The tetramethyl-propyl analog (CAS 685088-27-1) has a lower XlogP (5.7), suggesting that ethyl groups contribute more to hydrophobicity than methyl or propyl groups.

Receptor Binding :

- S1R Ligands : Docking studies show that bulky substituents on the cyclohexyl ring (e.g., diethyl, tetramethyl) can fit into hydrophobic cavities near helices α4/α5 in S1R. However, excessive bulk may displace the piperidine group, increasing RMSD values (>4 Å) and altering binding modes .

- NMDA Antagonists : Aromatic groups (e.g., phenyl in PCP, thiophene in BTCP) are critical for NMDA receptor antagonism. The target’s purely alkyl substituents may reduce NMDA affinity but could favor interactions with lipid-rich environments .

Synthetic Accessibility: The synthesis of alkyl-substituted piperidines typically involves cyclohexanone alkylation followed by piperidine ring formation. Ethyl and methyl groups may require multi-step alkylation, increasing synthetic complexity compared to aryl analogs .

Pharmacological and Toxicological Considerations

Biological Activity

Piperidine, 1-(3,3-diethyl-1,5,5-trimethylcyclohexyl)- is a chemical compound with the molecular formula C18H35N. It is a derivative of piperidine and exhibits a unique structure that has garnered interest in various biological applications. This article provides an in-depth analysis of its biological activity, synthesis methods, and potential therapeutic applications.

Overview of Piperidine Derivative

Chemical Properties:

- CAS Number: 685088-15-7

- Molecular Weight: 265.5 g/mol

- IUPAC Name: 1-(3,3-diethyl-1,5,5-trimethylcyclohexyl)piperidine

- Canonical SMILES: CCC1(CC(CC(C1)(C)N2CCCCC2)(C)C)CC

The compound's structure features a cyclohexyl ring substituted with diethyl and trimethyl groups, enhancing its lipophilicity and potential biological interactions.

Synthesis Methods

The synthesis of Piperidine, 1-(3,3-diethyl-1,5,5-trimethylcyclohexyl)- typically involves the alkylation of piperidine with a cyclohexyl derivative. Common methods include:

- Alkylation Reaction: Piperidine is reacted with 3,3-diethyl-1,5,5-trimethylcyclohexyl chloride in the presence of a base (e.g., sodium hydride) and an organic solvent (e.g., dichloromethane) to facilitate the reaction.

- Industrial Production: Larger scale production may utilize continuous flow reactors to enhance yield and efficiency.

Piperidine derivatives are known to interact with various biological targets. The mechanism of action for Piperidine, 1-(3,3-diethyl-1,5,5-trimethylcyclohexyl)- may involve:

- Enzyme Inhibition: The compound can act as an inhibitor for specific enzymes involved in metabolic pathways.

- Receptor Modulation: It may bind to neurotransmitter receptors or other protein targets to modulate their activity .

Pharmacological Applications

Research indicates that Piperidine derivatives exhibit a range of biological activities:

- Antimicrobial Activity: Some studies have reported antimicrobial properties against various bacterial strains.

- Antiviral Properties: The compound has been evaluated for potential antiviral effects in laboratory settings.

- Neuroprotective Effects: Similar piperidine derivatives have shown promise in treating neurodegenerative diseases by inhibiting acetylcholinesterase (AChE), thus enhancing cholinergic signaling .

Case Studies and Research Findings

Recent studies have highlighted the biological potential of piperidine derivatives:

- Inhibition of Cathepsin K:

- Combination Therapy for Dementia:

Summary Table of Biological Activities

Q & A

Basic: What are the established synthetic routes for this piperidine derivative, and how can reaction conditions be optimized for yield?

Methodological Answer:

The compound is typically synthesized via Mannich reactions or cyclohexyl-piperidine coupling strategies . For example, analogous compounds (e.g., 2-cyclohexyl-4-[(3,5-dimethyl)benzyl]pyridine) are prepared by refluxing precursors in alcohol with formaldehyde, followed by recrystallization from ethanol . Key optimizations include:

- Catalyst selection : Tertiary amine bases (e.g., N-methylpiperidine) reduce racemization in peptide-like intermediates .

- Temperature control : Reflux conditions (e.g., 3 hours at 80–90°C) ensure complete cyclization .

- Purification : Column chromatography or recrystallization (e.g., ethanol or methanol) improves purity .

Basic: How is the structural characterization of this compound performed, and what analytical discrepancies might arise?

Methodological Answer:

Characterization involves:

- X-ray crystallography : Resolves cyclohexyl and piperidine ring conformations (e.g., bond angles and torsional strain) .

- Spectroscopy :

- FTIR/FT-Raman : Identifies functional groups (e.g., C-N stretches at ~1,100 cm⁻¹) and hydrogen bonding .

- NMR : Distinguishes diastereotopic protons in the cyclohexyl group (e.g., ¹H NMR splitting patterns) .

Discrepancies : Computational models (e.g., DFT) may predict vibrational modes that differ slightly from experimental FTIR due to solvent effects or crystal packing .

Advanced: What computational approaches are used to predict the compound’s physicochemical properties and reactivity?

Methodological Answer:

- Density Functional Theory (DFT) : Calculates molecular electrostatic potential (MEP) surfaces to predict nucleophilic/electrophilic sites .

- Topological Polar Surface Area (TPSA) : Determined via algorithms (e.g., 3.2 Ų) to assess blood-brain barrier permeability .

- Molecular Dynamics (MD) : Simulates interactions with biological targets (e.g., NMDA receptors for PCP analogs) .

- Hydrophobicity (XlogP) : Predicted at ~5.7, indicating high lipid solubility .

Advanced: How can structure-activity relationships (SAR) guide modifications to enhance target selectivity?

Methodological Answer:

- Substituent Analysis :

- Pharmacophore Modeling : Overlaying with known NMDA antagonists (e.g., PCP) identifies critical hydrophobic and hydrogen-bonding motifs .

- In Silico Docking : Predicts binding affinity to targets like sigma receptors using AutoDock or Schrödinger .

Basic: What safety protocols are recommended for handling this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE) : Gloves, goggles, and lab coats to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of vapors .

- Spill Management : Absorb with inert materials (e.g., sand) and dispose via licensed waste services .

- First Aid : Immediate rinsing (15+ minutes) for skin/eye exposure; seek medical attention for persistent symptoms .

Advanced: How do spectroscopic and computational data resolve stereochemical uncertainties in the cyclohexyl-piperidine system?

Methodological Answer:

- Vibrational Circular Dichroism (VCD) : Differentiates enantiomers by comparing experimental and DFT-simulated spectra .

- Nuclear Overhauser Effect (NOE) : NMR experiments identify spatial proximity of methyl groups on the cyclohexyl ring .

- Conformational Analysis : MD simulations predict low-energy chair conformations, validated by X-ray torsion angles .

Advanced: What strategies mitigate racemization during functionalization of the piperidine nitrogen?

Methodological Answer:

- Low-Temperature Reactions : Conduct alkylation at 0–5°C to minimize thermal racemization .

- Chiral Auxiliaries : Use (-)-sparteine or other bases to enforce stereochemical control .

- Monitoring : Track enantiomeric excess (ee) via chiral HPLC or polarimetry during reaction progression .

Basic: How is the compound’s stability assessed under varying storage conditions?

Methodological Answer:

- Accelerated Stability Testing :

- Lyophilization : Enhances shelf life by reducing hydrolytic decomposition .

Advanced: What in vitro assays are suitable for preliminary pharmacological profiling?

Methodological Answer:

- Receptor Binding Assays : Radioligand competition (e.g., [³H]MK-801 for NMDA receptors) .

- Cytochrome P450 Inhibition : Screen using human liver microsomes to predict drug-drug interactions .

- Cell Viability Assays : MTT or resazurin assays in neuronal cell lines assess neurotoxicity .

Advanced: How can isotopic labeling (e.g., ¹³C, ²H) aid in metabolic pathway elucidation?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.